molecular formula C11H18N6O3 B4989428 7-(2-ethoxyethyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 959240-57-4

7-(2-ethoxyethyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4989428
CAS RN: 959240-57-4
M. Wt: 282.30 g/mol
InChI Key: ZWDMEEHCTNFJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-ethoxyethyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as ETP-46464, is a novel purine-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
7-(2-ethoxyethyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(2-ethoxyethyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, the compound is highly insoluble in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 7-(2-ethoxyethyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One potential application is in combination therapy with other anticancer drugs, which may enhance its cytotoxic effects. Another direction is the development of more water-soluble analogs of the compound, which may improve its pharmacokinetic properties. Finally, further studies are needed to fully understand the mechanism of action of 7-(2-ethoxyethyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its potential applications in cancer therapy.

Synthesis Methods

The synthesis of 7-(2-ethoxyethyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 8-bromo-1,3-dimethylxanthine with hydrazine hydrate, followed by the addition of ethyl glyoxalate and sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield 7-(2-ethoxyethyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in high yield and purity.

Scientific Research Applications

7-(2-ethoxyethyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. The compound has shown selective cytotoxicity towards cancer cells, with minimal toxicity towards normal cells. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.

properties

IUPAC Name

7-(2-ethoxyethyl)-8-hydrazinyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O3/c1-4-20-6-5-17-7-8(13-10(17)14-12)15(2)11(19)16(3)9(7)18/h4-6,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDMEEHCTNFJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1NN)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143080
Record name 7-(2-Ethoxyethyl)-8-hydrazinyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Ethoxyethyl)-8-hydrazinyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

CAS RN

959240-57-4
Record name 7-(2-Ethoxyethyl)-8-hydrazinyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Ethoxyethyl)-8-hydrazinyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.